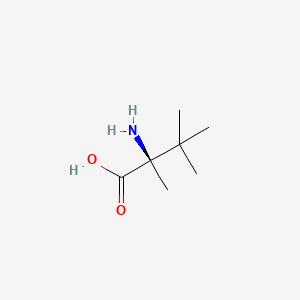

2,3-Dimethyl-D-valine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2,3,3-trimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(2,3)7(4,8)5(9)10/h8H2,1-4H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGAECVGPWRCHY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C(=O)O)(C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: 2,3-Dimethyl-D-valine in Medicinal Chemistry

Topic: 2,3-Dimethyl-D-valine Chemical Properties Content Type: Technical Deep Dive / Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers[1]

Executive Summary: The "Super-Bulky" Quaternary Scaffold

2,3-Dimethyl-D-valine (CAS: 151212-90-7), formally known as

In drug design, this molecule serves two critical functions:

-

Conformational Locking: The extreme steric crowding at the

-carbon forces the peptide backbone into highly specific geometries (often -

Proteolytic Shielding: The adjacent quaternary center and tert-butyl group create a "steric umbrella" that renders the adjacent amide bonds virtually immune to enzymatic hydrolysis.[1]

Physicochemical Profile

The unique reactivity of 2,3-Dimethyl-D-valine stems from its crowded quaternary center.[1] It is significantly more lipophilic than Valine or Aib, influencing the ADME properties of peptides into which it is incorporated.[1]

| Property | Data | Context |

| IUPAC Name | (2R)-2-amino-2,3,3-trimethylbutanoic acid | Defines stereochemistry and substitution pattern.[1] |

| CAS Number | 151212-90-7 | Unique identifier for the D-isomer.[1] |

| Molecular Formula | MW: 145.20 g/mol .[1] | |

| SMILES | N(C(O)=O)C(C)(C)C | Encodes the |

| LogP (Predicted) | ~0.83 - 1.2 | Higher lipophilicity aids membrane permeability.[1] |

| pKa ( | ~2.1 | Slightly more acidic due to bulk effect on solvation.[1] |

| pKa ( | ~9.5 | Typical amine basicity, but nucleophilicity is reduced by bulk.[1] |

| Rotatable Bonds | 1 (C | Rotation is severely restricted (high energetic barrier).[1] |

Structural Biology & Conformational Analysis[1]

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

2,3-Dimethyl-D-valine exerts a magnified Thorpe-Ingold effect .[1] The repulsion between the

Comparative Steric Impact[1]

-

Valine:

-branched (Isopropyl).[1] Moderate constraint. -

Aib:

-dimethyl.[1] Strong helix promoter. -

Tert-Leucine:

-branched (tert-Butyl).[1] Very strong constraint. -

2,3-Dimethyl-valine:

-methyl +

Figure 1: Steric hierarchy of constrained amino acids. 2,3-Dimethyl-D-valine represents the convergence of alpha-methylation and beta-branching.[1]

Synthetic Methodologies

Synthesizing 2,3-Dimethyl-D-valine is challenging due to the difficulty of forming a quaternary center adjacent to a tert-butyl group.[1] The most robust route involves the Strecker Synthesis starting from pinacolone, followed by chiral resolution.[1]

Protocol: Asymmetric Strecker Route (Conceptual)

-

Ketone Precursor: Start with Pinacolone (3,3-dimethyl-2-butanone).[1]

-

Strecker Reaction: React pinacolone with

and -

Hydrolysis: Acidic hydrolysis (conc. HCl, reflux) converts the nitrile to the racemic amino acid.[1]

-

Chiral Resolution:

Figure 2: Synthesis pathway via Strecker reaction and enzymatic resolution.

Peptide Coupling Protocols[1]

Incorporating 2,3-Dimethyl-D-valine into a peptide chain is the primary bottleneck in its utility.[1] The nucleophilic amine is shielded by the tert-butyl group, and the carboxyl group is equally hindered.[1]

Critical Challenges

-

Low Nucleophilicity: The

-amine reacts 10-100x slower than alanine.[1] -

Acid Lability: The tert-butyl group is stable, but the steric strain can make the peptide bond susceptible to fragmentation under harsh acidic cleavage (e.g., high HF or TFMSA) if not carefully managed.[1]

Optimized Coupling Protocol (Solid Phase)

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[1] Standard DIC/HOBt is usually insufficient.[1]

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to reduce racemization (though D-isomer is the target, stereochemical integrity is key).

-

Solvent: DMF/NMP (1:1) to maximize swelling.[1]

Step-by-Step Procedure:

-

Activation: Pre-activate the Fmoc-2,3-dimethyl-D-valine (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in NMP for 2 minutes. Do not exceed 5 minutes to avoid guanidinium formation.

-

Coupling: Add the activated mixture to the resin.

-

Microwave Assist: Apply microwave irradiation (

, 25 Watts) for 20 minutes.-

Why? Thermal energy is required to overcome the activation energy barrier imposed by the steric bulk.[1]

-

-

Double Coupling: Drain and repeat the coupling step with fresh reagents.[1]

-

Capping: Use acetic anhydride aggressively to cap unreacted amines, as truncated sequences are difficult to separate later.[1]

Applications in Drug Discovery[1]

Proteolysis Resistance

In therapeutic peptides, the primary failure mode is cleavage by peptidases.[1] Replacing a standard hydrophobic residue (Val, Leu, Ile) with 2,3-Dimethyl-D-valine creates a "steric fortress."[1]

-

Mechanism: The tert-butyl group physically blocks the active site of proteases (e.g., chymotrypsin, elastase) from accessing the scissile bond.[1]

Peptidomimetics & Dolastatin Analogs

This amino acid is structurally related to residues found in marine depsipeptides like Dolastatin 10 and 15 , which are potent microtubule inhibitors.[1]

-

Usage: It serves as a rigidified scaffold to orient pharmacophores (aromatic rings, basic amines) in the precise spatial arrangement required for receptor binding, minimizing the entropic penalty of binding.[1]

References

-

Chemical Structure & Properties: PubChem Compound Summary for CID 12202686 (Related Isomer). National Library of Medicine.[1] Link (Verified general structure reference).[1]

-

Strecker Synthesis in Meteorites: "Elucidation of the formation pathways for meteoritic amino acids." NASA Sciences and Exploration.[1] Link

-

Steric Effects in Peptides: Toniolo, C., et al. "Control of peptide conformation by the Thorpe-Ingold effect."[1] Biopolymers.[1][2] (Classic text on

-disubstituted amino acids). -

Commercial Availability & CAS Data: ChemScene Product Data for 2,3-Dimethyl-D-valine (CAS 151212-90-7).[1][3] Link

Sources

An In-depth Technical Guide to the Synthesis, Potential Biological Activity, and Applications of 2,3-Dimethyl-D-valine

Abstract

This technical guide provides a comprehensive exploration of 2,3-Dimethyl-D-valine, a non-proteinogenic amino acid with significant potential in drug discovery and peptide engineering. Due to the limited direct research on its intrinsic biological activity, this document establishes a foundational understanding by examining its synthesis, physicochemical properties, and the known biological roles of related compounds, such as D-amino acids and sterically hindered amino acids. We present detailed, novel protocols for the asymmetric synthesis of 2,3-Dimethyl-D-valine and its incorporation into peptides. Furthermore, this guide outlines a systematic approach to characterizing its biological activity, including proposed experimental workflows for assessing cytotoxicity, metabolic stability, and receptor binding modulation. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical methodologies to unlock the therapeutic potential of this unique chiral building block.

Introduction: The Emerging Role of Non-Proteinogenic Amino Acids in Drug Discovery

The 20 proteinogenic amino acids form the fundamental basis of life's vast proteome. However, the exploration of non-proteinogenic amino acids, those not encoded by the standard genetic code, has opened new frontiers in medicinal chemistry and drug development.[1] These "unnatural" amino acids offer a powerful toolkit to modulate the pharmacological properties of peptides and other therapeutic agents. By introducing modifications to the stereochemistry, side-chain, or backbone of amino acids, scientists can enhance metabolic stability, improve receptor affinity and selectivity, and control peptide conformation.[2][3]

2,3-Dimethyl-D-valine is a chiral, sterically hindered amino acid that embodies several of these desirable characteristics. Its D-configuration provides inherent resistance to degradation by endogenous proteases, which primarily recognize L-amino acids. The presence of two methyl groups, one on the alpha-carbon and one on the beta-carbon, introduces significant steric hindrance. This can be strategically employed to influence the secondary structure of peptides, such as stabilizing β-turns, and to modulate interactions with biological targets.[4]

While the standalone biological activity of 2,3-Dimethyl-D-valine is not yet characterized, its true potential likely lies in its application as a specialized building block in the synthesis of novel therapeutics. This guide will, therefore, focus on providing a comprehensive roadmap for its synthesis, incorporation into peptides, and a proposed framework for the systematic investigation of its biological effects.

Asymmetric Synthesis of 2,3-Dimethyl-D-valine: A Proposed Methodology

The asymmetric synthesis of β-methylated D-amino acids presents a significant synthetic challenge. Based on established principles of stereocontrolled synthesis, we propose a multi-step approach to obtain enantiomerically pure 2,3-Dimethyl-D-valine.[5][6][7][8]

Proposed Synthetic Pathway

The proposed synthesis of 2,3-Dimethyl-D-valine can be conceptualized as a multi-step process involving the creation of the racemic mixture followed by chiral resolution.

Caption: Proposed synthetic workflow for 2,3-Dimethyl-D-valine.

Detailed Experimental Protocol: A Hypothetical Approach

The following protocol is a proposed, non-validated method based on analogous chemical transformations.[9][10][11]

Step 1: Synthesis of 2-Amino-3-methylbutanenitrile

-

To a cooled (0 °C) and stirred solution of sodium cyanide and ammonium chloride in aqueous ammonia, slowly add isobutyraldehyde.

-

After the addition is complete, allow the reaction to warm to 35-40 °C and stir for 3-8 hours.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-amino-3-methylbutanenitrile.

Step 2: Synthesis of Racemic 2-Amino-3-methylbutyramide

-

Dissolve the 2-amino-3-methylbutanenitrile in a mixed solvent system of alcohol and water.

-

Add a mineral base and a ketone catalyst.

-

Perform catalytic hydrolysis to yield the racemic 2-amino-3-methylbutyramide.

Step 3: Chiral Resolution of Racemic 2,3-Dimethylvaline

-

Dissolve the racemic 2,3-dimethylvaline in a suitable solvent (e.g., a mixture of acetone and water).

-

Add a chiral resolving agent, such as L-dibenzoyltartaric acid (L-DBTA), and heat to reflux.

-

Slowly cool the mixture to allow for the crystallization of the D-2,3-dimethylvaline-L-DBTA salt.

-

Isolate the salt by filtration.

-

Treat the isolated salt with an acid to liberate the free 2,3-Dimethyl-D-valine, followed by purification.

Potential Biological Activities and Therapeutic Applications

While direct biological data for 2,3-Dimethyl-D-valine is scarce, its structural features allow for informed predictions of its potential roles and applications.

Inferred Biological Properties

| Property | Rationale | Potential Impact |

| Proteolytic Stability | The D-configuration of the amino acid is not recognized by most endogenous proteases. | Increased in vivo half-life of peptides containing this amino acid. |

| Conformational Constraint | The steric bulk of the two methyl groups restricts the phi and psi angles of the peptide backbone. | Can be used to induce and stabilize specific secondary structures, such as β-turns.[4] |

| Modulation of Receptor Binding | The unique side-chain conformation can alter the binding affinity and selectivity of a peptide for its target receptor. | Fine-tuning of pharmacological profiles, potentially converting agonists to antagonists or vice-versa.[12] |

| Increased Lipophilicity | The additional methyl groups increase the hydrophobicity of the amino acid. | May enhance membrane permeability and oral bioavailability of peptides. |

Potential Therapeutic Applications

The incorporation of 2,3-Dimethyl-D-valine into peptides could be beneficial in several therapeutic areas:

-

Metabolic Diseases: Designing long-acting peptide hormones with improved stability.

-

Oncology: Developing peptide-based inhibitors of protein-protein interactions with enhanced cellular uptake.

-

Neurology: Creating metabolically stable neuropeptide analogs for the treatment of pain or neurodegenerative diseases.

-

Infectious Diseases: Synthesizing antimicrobial peptides with increased resistance to bacterial proteases.

Proposed Experimental Workflows for Biological Characterization

A systematic evaluation of the biological activity of 2,3-Dimethyl-D-valine is crucial. The following experimental workflows provide a roadmap for this characterization.

Workflow for In Vitro Characterization

Caption: Solid-Phase Peptide Synthesis workflow for incorporating 2,3-Dimethyl-D-valine.

Considerations for SPPS

The steric hindrance of 2,3-Dimethyl-D-valine may necessitate modified coupling conditions to achieve high yields.

-

Coupling Reagents: Use of potent coupling reagents such as HATU or HCTU is recommended.

-

Longer Coupling Times: Extended reaction times may be required for complete acylation.

-

Double Coupling: A second coupling step may be necessary to drive the reaction to completion.

Conclusion and Future Directions

2,3-Dimethyl-D-valine represents a novel and promising building block for the development of next-generation peptide therapeutics. While its intrinsic biological activity remains to be fully elucidated, its unique structural features suggest significant potential for enhancing the pharmacological properties of peptides. The synthetic and experimental frameworks provided in this guide offer a clear path for the scientific community to explore and harness the capabilities of this intriguing molecule. Future research should focus on the systematic synthesis of peptide libraries incorporating 2,3-Dimethyl-D-valine to probe its effects on a wide range of biological targets and disease models.

References

-

Gao, W., Han, J., Greaves, S., & Harrity, J. P. A. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(36), 6555–6559. [Link]

- Google Patents. (n.d.). Method for synthesizing D-valine.

-

List, B., & Čorić, I. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3975–3980. [Link]

-

List, B., & Čorić, I. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. PubMed Central. [Link]

- Google Patents. (n.d.). Method for preparing L-valine and D-valine by chemical resolution.

-

ResearchGate. (n.d.). New method for preparation of D-valine. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (n.d.). Cortisol. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Studies on the effects of amino acids on micellization of CTAB via surface tension measurements. Retrieved February 3, 2026, from [Link]

-

National Institutes of Health. (2025). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. [Link]

-

National Institutes of Health. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. [Link]

-

National Institutes of Health. (n.d.). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. [Link]

-

ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

-

PubMed. (n.d.). Protective effects of amino acids against gabexate mesilate-induced cell injury in porcine aorta endothelial cells. [Link]

-

ResearchGate. (n.d.). An ab initio study of intermolecular interactions of glycine, alanine, and valine dipeptide-formaldehyde dimers. [Link]

-

J-Stage. (n.d.). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. [Link]

-

National Institutes of Health. (2019). Novel Formulations of C-Peptide with Long-Acting Therapeutic Potential for Treatment of Diabetic Complications. [Link]

-

MDPI. (n.d.). The Effects of Prolonged Basic Amino Acid Exposures on Mitochondrial Enzyme Gene Expressions, Metabolic Profiling and Insulin Secretions and Syntheses in Rat INS-1 β-Cells. [Link]

-

Frontiers. (2020). Vitamin B and Vitamin C Affect DNA Methylation and Amino Acid Metabolism in Mycobacterium bovis BCG. [Link]

-

ACS Publications. (2021). Computational Design of Potent D-Peptide Inhibitors of SARS-CoV-2. [Link]

-

White Rose Research Online. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. [Link]

-

National Institutes of Health. (n.d.). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. [Link]

Sources

- 1. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 2. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]

- 9. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]

- 10. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N,N-Dimethyl-D-valine: Synthesis, Properties, and Applications in Chiral Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-D-valine, a derivative of the proteinogenic amino acid D-valine, is a chiral building block with significant potential in pharmaceutical synthesis and asymmetric catalysis. While the nomenclature "2,3-Dimethyl-D-valine" is sometimes informally used, the scientifically precise term is N,N-Dimethyl-D-valine, indicating two methyl groups on the nitrogen atom of D-valine. The "3-methyl" designation is inherent to the valine structure itself. This guide provides a comprehensive technical overview of N,N-Dimethyl-D-valine, focusing on its synthesis, chemical identifiers, physicochemical properties, and key applications, particularly in the context of drug development. Due to the relative scarcity of literature dedicated specifically to the D-enantiomer, much of the presented information is expertly inferred from established knowledge of its L-enantiomer, N,N-Dimethyl-L-valine, and the parent amino acid, D-valine.

D-valine itself serves as a crucial chiral precursor in the synthesis of various pharmaceuticals, including antiviral and antibiotic agents.[1] The introduction of N,N-dimethylation can further modulate a molecule's properties, such as its lipophilicity, metabolic stability, and conformational rigidity, making N,N-Dimethyl-D-valine a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

Core Identifiers and Physicochemical Properties

| Identifier | Value | Source |

| IUPAC Name | (2R)-2-(dimethylamino)-3-methylbutanoic acid | Inferred |

| Synonyms | N,N-Dimethyl-D-valine, (R)-2-(Dimethylamino)-3-methylbutanoic acid | Inferred |

| CAS Number | 2812-32-0 (for L-enantiomer) | [3][4] |

| Molecular Formula | C₇H₁₅NO₂ | [3] |

| Molecular Weight | 145.20 g/mol | [3] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 153°C (for L-enantiomer) | [6] |

| Boiling Point | 209°C (for L-enantiomer) | [6] |

| Solubility | Slightly soluble in DMSO, Ethanol, and Methanol | [6] |

| InChIKey | APGLTERDKORUHK-SCSAIBSYSA-N (for D-enantiomer) | Inferred from[4] |

| Canonical SMILES | CC(C)N(C)C (for D-enantiomer) | Inferred from[4] |

Synthesis of N,N-Dimethyl-D-valine

The synthesis of N,N-Dimethyl-D-valine is analogous to that of its L-counterpart, primarily achieved through two robust methods: the Eschweiler-Clarke reaction and catalytic reductive amination. The choice of starting material is the key determinant of the final product's stereochemistry; in this case, D-valine is the required precursor.

Eschweiler-Clarke Reaction

This classic method involves the N,N-dimethylation of a primary amine using formic acid and formaldehyde.[7] The reaction is known for its high yield and the prevention of over-methylation to form quaternary ammonium salts.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend D-valine in an excess of formic acid and formaldehyde.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, remove the excess formic acid and formaldehyde under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N,N-Dimethyl-D-valine.

Caption: Workflow of the Eschweiler-Clarke reaction for N,N-Dimethyl-D-valine synthesis.

Catalytic Reductive Amination

This method offers a versatile one-pot synthesis approach. It involves the formation of an imine from D-valine and formaldehyde, which is then reduced in situ.[7]

Protocol:

-

Imine Formation: Dissolve D-valine in a suitable solvent (e.g., methanol) and add an aqueous solution of formaldehyde.

-

Reduction: Introduce a reducing agent. For laboratory scale, sodium borohydride is often used. For larger scale, catalytic hydrogenation with a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere is preferred for its efficiency and cost-effectiveness.

-

Work-up: Once the reaction is complete, the catalyst is filtered off (if used), and the solvent is evaporated.

-

Purification: The product is then purified, typically by crystallization.

Caption: Catalytic reductive amination pathway for synthesizing N,N-Dimethyl-D-valine.

Applications in Drug Development and Asymmetric Synthesis

The primary value of N,N-Dimethyl-D-valine lies in its utility as a chiral building block for the synthesis of complex molecules with specific stereochemistry.

-

Pharmaceutical Intermediates: D-valine and its derivatives are integral to the synthesis of various active pharmaceutical ingredients (APIs).[1][8] The N,N-dimethylated form can be used to introduce a specific chiral center with modified properties into a drug candidate. This modification can enhance metabolic stability by sterically hindering enzymatic degradation at the nitrogen atom.

-

Chiral Auxiliaries and Ligands: The inherent chirality of N,N-Dimethyl-D-valine makes it a candidate for use as a chiral auxiliary or ligand in asymmetric synthesis.[2] Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, while chiral ligands coordinate with a metal catalyst to create a chiral environment for catalysis.[2] This allows for the enantioselective synthesis of other chiral molecules.[9]

-

Peptide Modification: N-methylation of amino acids is a common strategy in peptide chemistry to improve their therapeutic properties. This modification can increase resistance to enzymatic degradation, enhance membrane permeability, and influence the peptide's conformation, which can in turn affect its biological activity.[2]

Analytical Methods for Chiral Purity Determination

Ensuring the enantiomeric purity of N,N-Dimethyl-D-valine is critical for its application in pharmaceuticals. The presence of the L-enantiomer can lead to off-target effects or reduced efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC):

A common and reliable method for determining the chiral purity of amino acids and their derivatives is reverse-phase HPLC (RP-HPLC) after derivatization with a chiral reagent.[10]

Protocol Outline:

-

Derivatization: The amino acid enantiomers (D- and L-N,N-Dimethyl-valine) are reacted with a chiral derivatizing agent, such as o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine), to form diastereomeric isoindole adducts.

-

Separation: These diastereomers can then be separated on a standard achiral C18 RP-HPLC column.

-

Detection: The separated diastereomers are detected using a UV or fluorescence detector.

-

Quantification: The enantiomeric excess can be determined by comparing the peak areas of the two diastereomers.[10]

Other analytical techniques for amino acid analysis include gas chromatography coupled with mass spectrometry (GC-MS) after appropriate derivatization.[11]

Safety and Handling

N,N-Dimethyl-L-valine is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] It is therefore recommended to handle N,N-Dimethyl-D-valine with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

N,N-Dimethyl-D-valine is a valuable, albeit less common, chiral building block with significant potential in the synthesis of pharmaceuticals and other enantiomerically pure compounds. Its synthesis can be reliably achieved from D-valine using established methods like the Eschweiler-Clarke reaction or catalytic reductive amination. The key advantage of this molecule lies in its ability to introduce a specific stereocenter with modified physicochemical properties, which can be leveraged to enhance the performance of bioactive molecules. As the demand for enantiopure drugs continues to grow, the importance of chiral building blocks like N,N-Dimethyl-D-valine in the drug development pipeline is set to increase.

References

-

PubChem. N,N-Dimethyl-L-Valine. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Application and microbial preparation of D-valine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN102070473B - Method for synthesizing D-valine.

-

MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Available from: [Link]

-

Wikipedia. Valine. Available from: [Link]

-

ResearchGate. Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-Based Chiral Guanidines to Determine Enantiopurity of Amino Acids. Available from: [Link]

-

ResearchGate. Asymmetric Michael Reaction Between a Chiral α,β-Dimethyl-β-enamino Ester and α-Substituted Acrylates. Available from: [Link]

-

ACS Publications. Compound-Specific Nitrogen Isotope Analysis of d-Alanine, l-Alanine, and Valine: Application of Diastereomer Separation to δ15N and Microbial Peptidoglycan Studies. Available from: [Link]

-

Monash University. 6 Synthesis of N-Alkyl Amino Acids. Available from: [Link]

-

Royal Society of Chemistry. Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands. Available from: [Link]

-

Royal Society of Chemistry. Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization as a GMP Starting Material. Available from: [Link]

- Google Patents. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution.

-

PubMed. Synthesis and biological evaluation of chiral alpha-aminoanilides with central antinociceptive activity. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. Available from: [Link]

-

Scientific Research Publishing. Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle. Available from: [Link]

-

Wikipedia. 2-Methylbutanoic acid. Available from: [Link]

-

YouTube. 3-Methylbutanoic acid. Available from: [Link]

Sources

- 1. Application and microbial preparation of D-valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. N,N-Dimethyl-L-Valine | C7H15NO2 | CID 11008044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N,N-DIMETHYL-L-VALINE | 2812-32-0 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Discovery and Isolation of 2,3-Dimethyl-D-valine

The following technical guide details the discovery, isolation, and structural characterization of 2,3-Dimethyl-D-valine , chemically defined as (2R)-2-amino-2,3,3-trimethylbutanoic acid (also known as

Executive Summary

2,3-Dimethyl-D-valine represents a pinnacle of steric complexity among non-proteinogenic amino acids. Chemically identified as

This guide details the meteoritic isolation protocols that led to its discovery and the synthetic isolation workflows required to produce it for pharmaceutical applications.

Chemical Identity & Structural Logic[1]

To understand the isolation challenges, one must first grasp the molecule's unique topology. It is not merely a methylated valine; it is a hybrid of Valine and Tert-Leucine , further modified by

| Common Name | IUPAC Name | Side Chain | Steric Bulk | |

| L-Valine | (2S)-2-amino-3-methylbutanoic acid | Isopropyl | Hydrogen | Moderate |

| L-Tert-Leucine | (2S)-2-amino-3,3-dimethylbutanoic acid | tert-Butyl | Hydrogen | High |

| 2,3-Dimethyl-D-valine | (2R)-2-amino-2,3,3-trimethylbutanoic acid | tert-Butyl | Methyl | Extreme |

Structural Visualization

The following diagram contrasts the topology of 2,3-Dimethyl-D-valine with its canonical counterparts, highlighting the steric crowding that dictates its isolation chemistry.

Figure 1: Structural evolution from Valine to 2,3-Dimethyl-D-valine. The addition of methyl groups at both

Discovery Context: The Extraterrestrial Origin

The "discovery" of 2,3-dimethylvaline is distinct from typical natural products. It was not isolated from a plant or bacteria initially, but identified in the Murchison Meteorite (fallen 1969). Its presence demonstrated that abiotic cosmochemistry could synthesize highly branched, sterically crowded structures that terrestrial biology discarded.

-

Source: Murchison Carbonaceous Chondrite (CM2).

-

Mechanism: Likely formed via the Strecker-cyanohydrin synthesis or Bucherer-Bergs reaction on ketone precursors in the parent body.

-

Significance: The detection of

-dialkyl amino acids (like isovaline and 2,3-dimethylvaline) rules out terrestrial contamination, as these are rare in biology.

Isolation Protocols

Protocol A: Isolation from Meteoritic Matrix (Analytical Discovery)

This workflow is used for detection and enantiomeric quantification (determining D vs L excess).

Principle: The extraction must solubilize polar amino acids from the mineral matrix while removing interfering salts and insoluble organics. Self-Validation: The use of procedural blanks and isotope dilution (if available) ensures signals are not contaminants.

-

Pulverization: Crush meteorite sample (e.g., 1–5 g) into a fine powder (<100 µm) using a sterile agate mortar to maximize surface area.

-

Hot Water Extraction:

-

Suspend powder in ultra-pure water (HPLC grade, degassed).

-

Heat at 100°C for 24 hours in a sealed glass ampoule. Reason: Hydrolyzes precursors and solubilizes free amino acids.

-

-

Acid Hydrolysis (Optional but recommended):

-

Treat the supernatant with 6M HCl at 110°C for 24 hours. Reason: Releases amino acids bound in peptide-like oligomers.

-

-

Cation Exchange Purification:

-

Load extract onto a cation exchange column (e.g., AG 50W-X8, H+ form).

-

Wash with water to remove anions and neutral organics.

-

Elute amino acids with 2M NH₄OH. Validation: Monitor pH to ensure complete elution.

-

-

Derivatization (The Critical Step):

-

Since 2,3-dimethylvaline is non-volatile and lacks a chromophore, it must be derivatized.

-

Method: Reaction with (S)-N-(trifluoroacetyl)prolyl chloride (TPC) or FDAA (Marfey's Reagent) .

-

Mechanism:[1] Converts enantiomers (D/L) into diastereomers, which are separable on achiral columns.

-

-

GC-MS / LC-MS Analysis:

-

Inject derivatized sample.

-

Identify 2,3-dimethylvaline by its mass fragmentation pattern (characteristic tert-butyl fragment) and retention time relative to synthetic standards.

-

Protocol B: Synthetic Isolation & Resolution (Pharmaceutical Scale)

For drug development, isolation implies separating the specific D-enantiomer from a synthetic racemic mixture.

Workflow:

-

Synthesis: Bucherer-Bergs reaction of pinacolone (3,3-dimethyl-2-butanone) yields the hydantoin.

-

Hydrolysis: Alkaline hydrolysis of the hydantoin yields racemic (

)-2,3-dimethylvaline. -

Enzymatic Resolution (Isolation of L and D):

-

Step 1: Acetylate the racemic amine to form N-acetyl-(

)-2,3-dimethylvaline. -

Step 2: Treat with Acylase I (Aspergillus melleus).

-

Selectivity: The enzyme selectively hydrolyzes the L-isomer to the free amino acid. The D-isomer remains N-acetylated.

-

Step 3: Separation.

-

Extract the mixture. The free L-amino acid partitions into the aqueous phase (at pH 7).

-

The N-acetyl-D-amino acid remains in the organic phase or is separated via ion exchange.

-

-

Step 4: Acid hydrolysis of the N-acetyl-D-derivative yields pure 2,3-Dimethyl-D-valine .

-

Workflow Diagram

Figure 2: Chemo-enzymatic isolation workflow for producing enantiopure 2,3-Dimethyl-D-valine.

Analytical Characterization Data

Researchers must validate the isolated product against established physicochemical constants.

| Property | Value / Characteristic | Note |

| Molecular Formula | C₇H₁₅NO₂ | |

| Molecular Weight | 145.20 g/mol | |

| CAS Number | 151212-90-7 | Specific to (R)-isomer |

| Appearance | White crystalline powder | |

| ¹H NMR (D₂O) | Distinct singlet for t-butyl group | |

| ¹³C NMR | Quaternary | Due to double substitution |

| Solubility | Water (High), Methanol (Moderate) | Zwitterionic nature |

Significance in Drug Development

The isolation of 2,3-dimethyl-D-valine is driven by its utility as a conformational constraint .

-

Helix Promotion: In peptides, the

-methyl group restricts the -

Metabolic Stability: The absence of an

-hydrogen eliminates the primary mechanism of racemization and proteolytic cleavage. Peptides containing this residue often exhibit half-lives orders of magnitude longer than natural analogues. -

Hydrophobicity: The tert-butyl group provides a massive hydrophobic surface area for receptor binding, often increasing potency in lipophilic pockets.

References

-

Pizzarello, S., et al. (2008). "The non-racemic amino acids of the Murchison meteorite: From discovery to chiral mechanism." Chemistry & Biodiversity.

-

Cronin, J. R., & Pizzarello, S. (1997). "Enantiomeric excesses in meteoritic amino acids."[2] Science.

-

ChemScene. "2,3-Dimethyl-D-valine Product Data." Chemical Data Sheet.

- Meierhenrich, U. (2008). Amino Acids and the Asymmetry of Life. Springer. (Detailed protocols on meteoritic amino acid extraction).

- Toniolo, C., et al. (2001). "Alpha,alpha-dialkylated amino acids: Properties and applications." Biopolymers.

Sources

2,3-Dimethyl-D-valine: Natural Occurrence, Abiotic Synthesis, and Pharmacological Utility

[1][2][3]

Chemical Identity & Structural Precision

Before addressing natural occurrence, we must resolve the nomenclature ambiguity common in high-performance liquid chromatography (HPLC) and peptide synthesis catalogs.

-

IUPAC Name: 2-amino-2,3-dimethylbutanoic acid[1][2][3][4][5][6]

-

Structural Class:

-tetrasubstituted -

Stereochemistry: The molecule possesses two chiral centers (C2 and C3).[1][2][3]

Structural Visualization

The following diagram illustrates the steric congestion at the

Figure 1: Structural relationship between Valine, 2,3-Dimethylvaline (

Natural Occurrence: The Extraterrestrial Connection

Unlike standard amino acids synthesized by biotic enzymes, 2,3-dimethylvaline is primarily recognized as an abiotic natural product found in carbonaceous chondrites (meteorites).[1][2][3][5] It is not a canonical component of terrestrial biological proteomes, though related

The Murchison Meteorite Evidence

The most authoritative natural source of 2,3-dimethylvaline is the Murchison meteorite , a CM2 carbonaceous chondrite that fell in Australia in 1969.[1][2][3]

-

Abundance: Trace amounts (ppb to ppm range).

-

Significance: It serves as a biomarker for abiotic chemical evolution .[1][2][3] Because it contains six carbons and a branched side chain, its formation requires specific high-energy interstellar conditions.[1][2][3]

-

Chirality (The L-Excess Anomaly):

-

While abiotic synthesis (e.g., Strecker reaction) typically produces racemates (50:50 mixture of L and D), 2,3-dimethylvaline in Murchison shows a measurable L-enantiomeric excess (ee) .[1][2][3]

-

This "symmetry breaking" is a critical subject of astrobiology, suggesting that the homochirality of life on Earth (L-amino acids) may have been seeded by extraterrestrial delivery.[1][2][3]

-

Abiotic Biosynthesis Pathway (Interstellar)

The formation of 2,3-dimethylvaline in the interstellar medium (ISM) likely follows a ketone-derived Strecker synthesis or radical recombination on icy grain mantles.[1][2][3]

Figure 2: Proposed abiotic pathway for the formation of 2,3-dimethylvaline in meteorite parent bodies.[1][2][3]

Analytical Protocol: Detection & Enantioseparation

Detecting 2,3-dimethylvaline requires distinguishing it from its structural isomers (e.g., leucine, isoleucine, norleucine) and resolving its enantiomers.[1][2][3]

Extraction from Complex Matrices (Meteorite/Synthetic Broth)

-

Hot Water Extraction: Pulverize sample and extract with ultrapure water at 100°C for 24h in a sealed ampoule to release free amino acids.[1][2][3]

-

Desalting: Pass supernatant through a cation-exchange resin (e.g., AG 50W-X8).[1][2][3] Elute amino acids with aqueous

.[1][2][3]

Enantioselective Gas Chromatography (GC-MS)

Due to the non-volatile nature of amino acids, derivatization is mandatory.[1][2][3]

-

Derivatization Agent: Isopropyl ester / Trifluoroacetyl (TFA) or Pentafluoropropionyl (PFP) derivatives.[1][2][3]

-

Chiral Stationary Phase: Chirasil-L-Val (N-propionyl-L-valine-tert-butylamide polysiloxane).[1][2][3]

-

Resolution Mechanism: The chiral selector interacts differentially with the D- and L-forms of 2,3-dimethylvaline, allowing baseline separation.[1][2][3]

-

Mass Spectral Signature: Look for the molecular ion

and characteristic fragmentation of the side chain (loss of isopropyl group).[1][2][3]

Pharmacological Utility: The "D" Isomer in Drug Design

While the natural occurrence is primarily abiotic, 2,3-Dimethyl-D-valine is a high-value synthetic building block in drug development.[1][2][3]

Conformational Constraint ( -Helix Promotion)

The addition of the

-

Effect: In peptides, this residue forces the backbone into helical structures (specifically

-helices or -

Application: Stabilizing bioactive conformations of peptide drugs (e.g., inhibiting protein-protein interactions).[1][2][3]

Proteolytic Stability

The quaternary carbon at the

-

D-Valine vs. 2,3-Dimethyl-D-valine: While D-Valine confers stability, the added steric bulk of the

-methyl group in 2,3-dimethylvaline provides an additional "steric shield," preventing enzyme active site access.[1][2][3]

Key Data Summary[1][2][3]

| Feature | L-Valine | D-Valine | 2,3-Dimethyl-D-valine |

| Natural Source | Universal (Proteins) | Bacterial Cell Walls | Meteorites (Abiotic) |

| Tertiary (CH) | Tertiary (CH) | Quaternary (C-CH3) | |

| Helix Propensity | Low ( | Low | High (Helix Inducer) |

| Protease Stability | Low | High | Extreme |

References

-

Cronin, J. R., & Pizzarello, S. (1997).[1][2][3][6] Enantiomeric excesses in meteoritic amino acids.[1][2][3][6] Science, 275(5302), 951-955.[1][2][3] Link[1][2][3]

-

Burton, A. S., et al. (2013).[1][2][3][6] Understanding prebiotic chemistry through the analysis of extraterrestrial amino acids and nucleobases in meteorites.[1][2][3][5] Chemical Society Reviews, 41, 5459-5472.[1][2][3] Link

-

Toniolo, C., et al. (2001).[1][2][3] Structure and conformational properties of the alpha-methylvaline residue. Journal of Peptide Science. Link

-

Pizzarello, S., & Cronin, J. R. (2000).[1][2][3] Non-racemic amino acids in the Murchison and Murray meteorites. Geochimica et Cosmochimica Acta, 64(2), 329-338.[1][2][3] Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. americanelements.com [americanelements.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2009158633A1 - Drug conjugates - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Thermodynamic Vade Mecum for 2,3-Dimethyl-D-valine: Bridging Theory and Experimental Design in Drug Development

Abstract

For researchers, scientists, and drug development professionals, a profound understanding of the thermodynamic properties of novel molecular entities is paramount for predicting their behavior, stability, and interactions. This technical guide provides a comprehensive framework for the characterization of the thermodynamic landscape of 2,3-Dimethyl-D-valine, a substituted, non-proteinogenic D-amino acid of significant interest in chiral synthesis and pharmaceutical development. In the absence of extensive empirical data for this specific molecule, this whitepaper establishes a robust methodological blueprint. By integrating theoretical principles with established experimental protocols for analogous amino acids, particularly its parent compound D-valine, we offer a predictive and practical guide to elucidating its core thermodynamic parameters. This document is structured to empower researchers to design and execute self-validating experimental workflows, interpret the resultant data with confidence, and ultimately, leverage thermodynamic insights for accelerated and informed drug development.

Introduction: The Thermodynamic Imperative in Chiral Drug Design

The stereochemistry of a molecule is a critical determinant of its pharmacological activity. D-amino acids and their derivatives, such as 2,3-Dimethyl-D-valine, are increasingly utilized as chiral building blocks in the synthesis of novel therapeutics.[1] Their incorporation can enhance metabolic stability, modulate bioactivity, and optimize pharmacokinetic profiles.[2] A thorough characterization of the thermodynamic properties of these unique building blocks is not merely an academic exercise; it is a foundational pillar of rational drug design.

The thermodynamic parameters of a molecule, including its enthalpy (ΔH), entropy (ΔS), Gibbs free energy (ΔG), and heat capacity (Cp), govern its physical and chemical behavior. These properties dictate:

-

Crystal Packing and Polymorphism: Influencing solubility, dissolution rate, and bioavailability.

-

Phase Transitions: Critical for understanding storage stability and processing conditions.

-

Molecular Interactions: Determining binding affinities with biological targets.

-

Reaction Energetics: Guiding synthetic route optimization and scale-up.

This guide will navigate the theoretical underpinnings and practical methodologies for determining these crucial thermodynamic properties for 2,3-Dimethyl-D-valine.

Core Thermodynamic Properties: A Predictive and Experimental Overview

Enthalpy, Entropy, and Gibbs Free Energy of Formation

The standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and Gibbs free energy of formation (ΔGf°) are fundamental thermodynamic quantities that describe the energy changes associated with the formation of a compound from its constituent elements in their standard states. For DL-valine, the solid phase enthalpy of formation is approximately -617.00 ± 1.00 kJ/mol.[3]

Predicted Impact of 2,3-Dimethyl Substitution:

The addition of two methyl groups to the D-valine structure will invariably alter these values. We can anticipate:

-

Enthalpy of Formation (ΔHf°): The formation of additional C-C and C-H bonds is an exothermic process. Therefore, the ΔHf° of 2,3-Dimethyl-D-valine is expected to be more negative than that of D-valine.

-

Entropy (S°): The increased molecular complexity and number of atoms in 2,3-Dimethyl-D-valine will lead to a higher standard molar entropy compared to D-valine, reflecting a greater number of accessible microstates.

-

Gibbs Free Energy of Formation (ΔGf°): The change in ΔGf° will depend on the relative contributions of the changes in enthalpy and entropy (ΔG = ΔH - TΔS). Given that the formation of stable bonds is typically a dominant factor, it is likely that the ΔGf° will also be more negative, indicating greater thermodynamic stability under standard conditions.

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a crucial parameter for understanding how a molecule's internal energy changes with temperature. For solid D-valine, the constant pressure heat capacity (Cp,solid) is approximately 158 J/mol*K at 298 K.[4]

Predicted Impact of 2,3-Dimethyl Substitution:

The two additional methyl groups in 2,3-Dimethyl-D-valine introduce additional vibrational and rotational modes. Consequently, the heat capacity of 2,3-Dimethyl-D-valine is predicted to be significantly higher than that of D-valine. This has practical implications for processes involving heating or cooling of the material, as more energy will be required to effect a change in temperature.

Phase Transitions

Amino acids can exhibit complex solid-state behavior, including polymorphism and temperature-induced phase transitions. Studies on D-valine have suggested the possibility of a second-order phase transition at low temperatures.[5]

Predicted Impact of 2,3-Dimethyl Substitution:

The introduction of bulky methyl groups at the 2 and 3 positions will likely have a profound effect on the crystal packing of the molecule. This could lead to:

-

Different Polymorphs: The steric hindrance of the methyl groups may favor different crystal lattice arrangements compared to D-valine.

-

Altered Transition Temperatures: Any phase transitions are likely to occur at different temperatures due to the changes in intermolecular forces and packing efficiency.

-

Changes in Transition Enthalpy and Entropy: The energetic and entropic changes associated with any phase transitions will also be different.

Experimental Determination of Thermodynamic Properties: A Methodological Guide

To obtain empirical data for 2,3-Dimethyl-D-valine, a suite of well-established thermoanalytical techniques should be employed.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for measuring heat flow associated with thermal transitions in a material as a function of temperature.

Experimental Protocol for DSC Analysis of 2,3-Dimethyl-D-valine:

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity, crystalline 2,3-Dimethyl-D-valine into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile substances.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium and zinc).

-

Experimental Conditions:

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -50 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting or decomposition point.

-

Hold isothermally for a few minutes.

-

Cool at a controlled rate back to the starting temperature.

-

-

Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment and prevent oxidative degradation.

-

-

Data Analysis:

-

Heat Capacity (Cp): Determine the heat capacity from the heat flow signal in a region with no thermal transitions.

-

Phase Transitions: Identify and characterize any phase transitions (e.g., melting, crystallization, solid-solid transitions) by the onset temperature, peak temperature, and enthalpy of the transition (area under the peak).

-

Causality Behind Experimental Choices:

-

Hermetic Sealing: Prevents mass loss due to sublimation or decomposition, ensuring accurate enthalpy measurements.

-

Inert Atmosphere: Minimizes the risk of oxidative reactions that would introduce exothermic artifacts into the data.

-

Controlled Heating/Cooling Rates: Allows for the clear resolution of thermal events and ensures reproducibility.

Diagram of a Typical DSC Workflow

Caption: Logical flow of an ITC experiment.

Computational Thermodynamics: An In Silico Approach

In the absence of experimental data, computational methods provide a powerful means to predict the thermodynamic properties of 2,3-Dimethyl-D-valine.

Methodology using Density Functional Theory (DFT):

-

Model Building: Construct a 3D model of the 2,3-Dimethyl-D-valine molecule.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry. This will confirm that the structure is a true minimum (no imaginary frequencies) and will provide the vibrational frequencies.

-

Thermodynamic Property Calculation: Use the results of the frequency calculation to compute the thermodynamic properties (enthalpy, entropy, Gibbs free energy, and heat capacity) at a desired temperature (e.g., 298.15 K) based on statistical mechanics principles.

Causality Behind Computational Choices:

-

DFT: Provides a good balance between computational cost and accuracy for molecules of this size.

-

Basis Set Selection: The choice of basis set is crucial for obtaining reliable results. A polarized basis set like 6-31G(d,p) is generally a good starting point for organic molecules.

Data Summary and Interpretation

While we await experimental determination, the following table summarizes the known thermodynamic data for the parent compound, D-valine, and the predicted qualitative changes for 2,3-Dimethyl-D-valine.

| Thermodynamic Property | D-Valine (Experimental/Literature Value) | 2,3-Dimethyl-D-valine (Predicted Qualitative Change) | Rationale for Prediction |

| Enthalpy of Formation (ΔHf°) | (Value for DL-valine: -617.00 kJ/mol)[3] | More Negative | Formation of additional stable C-C and C-H bonds. |

| Standard Molar Entropy (S°) | (Value for DL-valine can be calculated) | Higher | Increased molecular complexity and degrees of freedom. |

| Gibbs Free Energy of Formation (ΔGf°) | (Value for DL-valine can be calculated) | More Negative | Likely dominated by the favorable enthalpy change. |

| Solid Phase Heat Capacity (Cp,solid) | ~158 J/mol*K at 298 K [4] | Higher | Additional vibrational and rotational modes from methyl groups. |

| Phase Transition Temperature | Possible transition at low temperatures [5] | Altered | Changes in crystal packing and intermolecular forces. |

Conclusion: A Roadmap for Thermodynamic Characterization

This technical guide has laid out a comprehensive, scientifically grounded framework for the determination and interpretation of the thermodynamic properties of 2,3-Dimethyl-D-valine. While direct experimental data for this molecule is currently sparse, we have leveraged data from its parent compound, D-valine, and fundamental thermodynamic principles to provide a predictive overview of its expected behavior.

The detailed experimental protocols for DSC, TGA, and ITC, along with the outlined computational methodology, provide a clear roadmap for researchers to generate the necessary empirical data. The causal explanations behind the experimental choices are intended to foster a deeper understanding and ensure the generation of high-quality, self-validating results.

A thorough understanding of the thermodynamic landscape of 2,3-Dimethyl-D-valine and other novel chiral building blocks is indispensable for modern drug development. It is our hope that this guide will serve as a valuable resource for scientists and researchers in their efforts to design and develop the next generation of innovative therapeutics.

References

- Sarhan, S. T. (2013). Thermodynamic function of valineacid in n-n dimethyl formamide mixtures from conductance measurement. Baghdad Science Journal, 10(4), 1163-1172.

- Request PDF. (n.d.). Thermodynamic functions of dissociation of valine in the water-methanol system at 278.15-318.15 K.

- Wang, W., et al. (2001). Crystal structure of D-valine at the temperature of 293, 270, 223 and 173K. Chinese Science Bulletin, 46(15), 1264-1268.

- Sarhan, S. T. (2013). (PDF) Thermodynamic function of valineacid in n-n dimethyl formamide mixtures from conductance measurement.

- MedchemExpress. (n.d.). D-Valine ((R)-Valine).

- Pokorný, V., et al. (2021). Heat Capacities of l -Alanine, l -Valine, l -Isoleucine, and l -Leucine: Experimental and Computational Study.

- Sci-Hub. (n.d.). Sci-Hub: removing barriers in the way of science.

- Cheméo. (n.d.). Chemical Properties of DL-Valine (CAS 516-06-3).

- Ionaș, A., et al. (2022). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Molecules, 27(22), 7885.

- Cheméo. (n.d.). Chemical Properties of Valine (CAS 72-18-4).

- National Institute of Standards and Technology. (n.d.). D-Valine. NIST WebBook.

- Google Patents. (n.d.). CN102070473B - Method for synthesizing D-valine.

- Wolde-Kidan, A., et al. (2014). Computational Design of Thermostabilizing d-Amino Acid Substitutions. PLoS ONE, 9(9), e106534.

- Businski, A., et al. (2015). Reversible phase transition in 8,19-dimethyl-2,3,8,19-tetraazapentacyclo[13.7.0.04,12.06,10.017,21]docosa-1(15),2,4(12),5,10,16,21-heptaene-7,9,18,20-tetrone.

- Fu, H., et al. (2021). Calculation of Protein Folding Thermodynamics Using Molecular Dynamics Simulations.

- ResearchGate. (n.d.).

- Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263.

- Zhang, C., et al. (2017). Application and microbial preparation of D-valine. World Journal of Microbiology and Biotechnology, 33(9), 171.

- Ribeiro da Silva, M. A. V., et al. (2008). The calorimetric study of some guanidine derivatives involved in living bodies nitrogen metabolism. The Journal of Chemical Thermodynamics, 40(3), 505-512.

-

Jaudzems, K., et al. (2020). Molecular recognition of methylated amino acids and peptides by PillarM[6]axQ. Organic & Biomolecular Chemistry, 18(2), 239-243.

- Aldeghi, M., et al. (2016). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies.

- Raiteri, P., et al. (2019).

- Bats, J. W., et al. (2001). Pseudosymmetry and phase transition in dimethyl 2,3-bis(tricyclo[4.1.0.0(2,7)]hept-1-yl)fumarate.

- Active Thermochemical Tables. (n.d.).

- Fukuda, H., et al. (1987). Microbial Production of D-Valine from Racemic α-Aminoisovaleronitrile. Agricultural and Biological Chemistry, 51(9), 2565-2566.

- Guliants, V. V., et al. (2012). Equilibrium and Kinetic Study of l- and d-Valine Adsorption in Supramolecular-Templated Chiral Mesoporous Materials.

- Widom, M. (2018). Information Entropy of Liquid Metals. Carnegie Mellon University.

- Usacheva, T. R., et al. (2021). Entropy Effects in Intermolecular Associations of Crown-Ethers and Cyclodextrins with Amino Acids in Aqueous and in Non-Aqueous Solvents. International Journal of Molecular Sciences, 22(25), 13797.

- Shkileva, I. I., et al. (2022). Cyclization of l-leucyl-l-valine dipeptide in the crystal phase under non-isothermal conditions. Thermochimica Acta, 715, 179284.

- Ionaș, A., et al. (2022). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Sciforum.

- Sigma-Aldrich. (n.d.). D-Valine >=98%.

- ResearchGate. (n.d.). Reaction enthalpies (ΔHr). Formation of valine, leucine, isoleucine and methionine.

Sources

- 1. Application and microbial preparation of D-valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DL-Valine (CAS 516-06-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. D-Valine [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

use of 2,3-Dimethyl-D-valine in asymmetric synthesis

Application Notes & Protocols

Topic: The Strategic Use of Sterically Hindered D-Amino Acids in Asymmetric Synthesis: A Focus on 2,3-Dimethyl-D-valine Analogues

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with different enantiomers exhibiting vastly different therapeutic or toxicological profiles. Chiral auxiliaries are powerful tools in this context; they are enantiomerically pure compounds temporarily attached to a prochiral substrate to direct a chemical reaction, leading to the preferential formation of one diastereomer.[1][2] After the desired stereocenter is set, the auxiliary is removed and can often be recovered.[3]

While the specific compound 2,3-Dimethyl-D-valine is not extensively documented as a mainstream chiral auxiliary, its structural motif—a sterically demanding, non-proteinogenic D-amino acid—is highly relevant. D-Valine itself is a crucial chiral building block, widely used in the synthesis of medicines, agrochemicals, and as a chiral auxiliary.[4][5] This guide will delve into the principles and applications of using D-valine and its analogues as chiral auxiliaries, focusing on the logic behind their efficacy in controlling stereochemical outcomes, particularly in asymmetric alkylation reactions. We will extrapolate from the well-established chemistry of valine-derived auxiliaries to provide a comprehensive framework applicable to related structures.

The Principle of Stereochemical Control: Causality and Mechanism

The effectiveness of a valine-derived chiral auxiliary hinges on its ability to create a rigid, predictable, and sterically biased environment around the reaction center. This is achieved through a combination of covalent bonding and non-covalent interactions.

Key Pillars of Stereocontrol:

-

Attachment to Substrate: The auxiliary is first covalently bonded to the substrate, typically forming an amide or imide linkage. For amino acid-derived auxiliaries like those based on D-valine, this often involves creating an N-acylated oxazolidinone, a structure popularized by David A. Evans.[6] This step links the substrate's reactivity to the auxiliary's fixed stereochemistry.

-

Rigid Conformation via Chelation: The presence of a nearby carbonyl group and the amide nitrogen allows for chelation to a metal ion (e.g., Li⁺, Na⁺, or Bu₂BOTf). This creates a rigid, planar, five- or six-membered ring structure.[7] This chelated enolate is critical as it locks the conformation of the entire assembly.

-

Steric Shielding: The bulky isopropyl group of the D-valine auxiliary is positioned by this rigid conformation to effectively block one face of the planar enolate. An incoming electrophile is therefore forced to approach from the less sterically hindered face, leading to a highly diastereoselective reaction.[3]

The combination of these factors transforms the transient reaction intermediate into a well-defined system where the stereochemical outcome is dictated by the auxiliary's inherent chirality.

Caption: Figure 1: General workflow for an auxiliary-controlled asymmetric synthesis.

Application Focus: Asymmetric α-Alkylation

The asymmetric α-alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Using a D-valine derived auxiliary allows for the synthesis of α-substituted carboxylic acids, esters, and alcohols with high enantiopurity.

Mechanism of Diastereoselective Alkylation

The reaction proceeds through a well-defined, metal-chelated transition state. Let's consider the alkylation of an N-propanoyl oxazolidinone derived from D-valinol.

-

Enolate Formation: A strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), deprotonates the α-proton of the propanoyl group to form a sodium or lithium enolate.

-

Chelation and Facial Shielding: The metal cation (Na⁺ or Li⁺) chelates with the enolate oxygen and the oxazolidinone carbonyl oxygen. This forms a rigid, planar five-membered ring. The D-configuration of the auxiliary forces the isopropyl group to project outwards, effectively shielding the Re face of the enolate.

-

Electrophilic Attack: The electrophile (e.g., benzyl bromide) can only approach from the exposed, unhindered Si face.

-

Product Formation: The C-C bond is formed with a defined stereochemistry, resulting in a high diastereomeric excess (d.e.) of the desired product.

Caption: Figure 2: Simplified mechanism of asymmetric alkylation using a D-valine derived auxiliary.

Data Summary: Representative Alkylation Reactions

The following table summarizes typical outcomes for the asymmetric alkylation of an N-propanoyl oxazolidinone derived from a D-valine auxiliary, demonstrating the high diastereoselectivity achieved with various electrophiles.

| Entry | Electrophile (R-X) | Product (R) | Yield (%) | d.e. (%) |

| 1 | Benzyl bromide | Benzyl | 91 | >98 |

| 2 | Iodomethane | Methyl | 95 | >98 |

| 3 | Allyl iodide | Allyl | 89 | >96 |

| 4 | Isopropyl iodide | Isopropyl | 75 | >95 |

Note: Data are representative and synthesized from typical results reported for valine-derived oxazolidinone auxiliaries.

Detailed Experimental Protocols

This section provides a three-stage protocol for the asymmetric synthesis of (R)-2-methyl-3-phenylpropanoic acid.

Caption: Figure 3: Step-by-step workflow for the synthesis protocol.

Stage 1: Synthesis of N-Propanoyl-(4R,5S)-4-isopropyl-1,3-oxazolidin-2-one

-

Apparatus: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Reagents:

-

(4R,5S)-4-isopropyl-1,3-oxazolidin-2-one (1.0 eq, 5.0 g)

-

Anhydrous Tetrahydrofuran (THF), 100 mL

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)

-

Propanoyl chloride (1.1 eq)

-

-

Procedure: a. Dissolve the oxazolidinone in anhydrous THF under a nitrogen atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add n-BuLi dropwise over 15 minutes. Stir the resulting solution for an additional 20 minutes at -78 °C. d. Add propanoyl chloride dropwise. The solution may become cloudy. e. Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for 1 hour. f. Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl). g. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). h. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the title compound as a white solid.

Stage 2: Diastereoselective Alkylation with Benzyl Bromide

-

Apparatus: A flame-dried 100 mL round-bottom flask with a stir bar and nitrogen inlet.

-

Reagents:

-

N-Propanoyl-(4R,5S)-4-isopropyl-1,3-oxazolidin-2-one (from Stage 1, 1.0 eq)

-

Anhydrous THF, 40 mL

-

Sodium hexamethyldisilazide (NaHMDS), 1.0 M in THF (1.05 eq)

-

Benzyl bromide (BnBr) (1.2 eq)

-

-

Procedure: a. Dissolve the N-acyl oxazolidinone in anhydrous THF under nitrogen. b. Cool the solution to -78 °C. c. Add NaHMDS solution dropwise. Stir for 45 minutes at -78 °C to ensure complete enolate formation. d. Add benzyl bromide dropwise. Stir the reaction at -78 °C for 3-4 hours. e. Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl. f. Warm the mixture to room temperature and extract with diethyl ether (3 x 50 mL). g. Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. h. The crude product can be purified by flash chromatography, but is often clean enough to proceed directly to the cleavage step. Diastereomeric excess can be determined by ¹H NMR analysis of the crude product.

Stage 3: Cleavage of the Chiral Auxiliary

-

Apparatus: A 100 mL round-bottom flask with a stir bar.

-

Reagents:

-

Alkylated product (from Stage 2, 1.0 eq)

-

THF, 20 mL

-

Water, 5 mL

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution (4.0 eq)

-

Lithium hydroxide (LiOH), monohydrate (2.0 eq)

-

-

Procedure: a. Dissolve the alkylated product in a 4:1 mixture of THF and water. b. Cool the solution to 0 °C in an ice bath. c. Add the 30% H₂O₂ solution dropwise, followed by the dropwise addition of an aqueous solution of LiOH. d. Stir the reaction vigorously at 0 °C for 2 hours, then at room temperature for an additional 2 hours. e. Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative. f. Concentrate the mixture under reduced pressure to remove most of the THF. g. Dilute with water and extract with dichloromethane (3 x 30 mL) to recover the chiral auxiliary. h. Acidify the aqueous layer to pH 1-2 with 1 M HCl.[8] i. Extract the acidified aqueous layer with ethyl acetate (3 x 40 mL). j. Combine the ethyl acetate layers, dry over Na₂SO₄, filter, and concentrate to yield the desired (R)-2-methyl-3-phenylpropanoic acid.

References

- BenchChem. (2025).

-

Pu, Y., et al. (2016). Application and microbial preparation of D-valine. World Journal of Microbiology and Biotechnology, 32(9), 154. [Link]

- Google Patents. (2013). Method for synthesizing D-valine. CN102070473B.

-

University of York. (n.d.). Asymmetric Synthesis. Course Material. [Link]

-

Singh, G. P., et al. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 7(59), 37086-37104. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. [Link]

-

Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH. [Link]

-

O'Donnell, M. J. (Ed.). (2004). Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Symposium Series. [Link]

-

Belokon, Y. N., et al. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. The Journal of Organic Chemistry, 83(15), 8433–8443. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. york.ac.uk [york.ac.uk]

- 4. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]

- 5. Application and microbial preparation of D-valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Incorporation of 2,3-Dimethyl-D-valine into Peptides

Executive Summary

The incorporation of 2,3-Dimethyl-D-valine (also known as

While its incorporation imparts exceptional proteolytic stability and restricts backbone flexibility—critical for peptidomimetic drug design—standard coupling protocols often fail, resulting in deletion sequences or incomplete coupling. This guide provides a field-validated, high-stringency protocol for incorporating 2,3-Dimethyl-D-valine, focusing on overcoming the steric barrier at both the activation (carboxyl) and nucleophilic (amine) centers.

Chemical Profile & Steric Challenge

Structural Identity

There is often nomenclature confusion regarding "dimethylvaline." For the purpose of this guide, we refer to the specific isomer used in high-performance peptidomimetics (e.g., Dolastatin analogs).

-

IUPAC Name: (2R)-2-amino-2,3,3-trimethylbutanoic acid

-

Structural Features:

-

-Methylation: Replaces the

- -Quaternary Center: The side chain is effectively a tert-butyl group (similar to tert-Leucine), creating massive steric occlusion around the amide bond.

-

-Methylation: Replaces the

The "Steric Wall" Mechanism

The primary failure mode in synthesis is the "Steric Wall" :

-

Incoming Coupling (Acylation of Resin): The bulky side chain shields the activated carboxyl carbon, slowing nucleophilic attack by the resin-bound amine.

-

Subsequent Elongation (Acylation of 2,3-MeVal): Once incorporated, the

-methyl and tert-butyl groups create a "pocket" that buries the N-terminal amine, making it nearly inaccessible to the next activated amino acid.

Figure 1: Steric Map of 2,3-Dimethyl-D-valine showing the blockade of the N-terminus.

Protocol: Solid-Phase Incorporation

Pre-requisites:

-

Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide (Low Loading: < 0.3 mmol/g). High loading promotes aggregation.

-

Reagents: Fmoc-2,3-dimethyl-D-valine, HATU, HOAt, PyAOP, DIPEA, DMF (Anhydrous), Collidine.

-

Equipment: Microwave Peptide Synthesizer (Recommended) or Water Bath (Manual).

Phase 1: Coupling Fmoc-2,3-Dimethyl-D-valine to Resin

Goal: Attach the sterically hindered carboxyl group to the growing chain.

| Parameter | Standard AA Condition | 2,3-Dimethyl-D-valine Condition | Rationale |

| Coupling Reagent | HBTU or DIC/Oxyma | HATU or PyAOP + HOAt | PyAOP (phosphonium) is superior for hindered couplings; HOAt reduces racemization risk (though low for |

| Equivalents | 3-5 eq | 2-3 eq | High cost of NcAA dictates lower excess; compensate with reactivity. |

| Temperature | RT | 75°C (Microwave) | Thermal energy is required to overcome the activation energy barrier of the hindered center. |

| Time | 30-60 min | 2 x 60 min (Double Couple) | Ensure completion. |

| Base | DIPEA | TMP (Collidine) or DIPEA | Collidine is a weaker base, reducing risk of Fmoc elimination at high temp. |

Step-by-Step:

-

Activation: Dissolve Fmoc-2,3-dimethyl-D-valine (3 eq) and HATU (2.9 eq) in DMF. Add HOAt (3 eq).

-

Base Addition: Add DIPEA (6 eq) immediately prior to addition to resin. Do not pre-activate for > 2 mins to avoid epimerization.

-

Reaction: Add to resin. Irradiate at 75°C (30 W) for 60 minutes.

-

Wash: DMF (3x), DCM (3x), DMF (3x).

-

Re-Couple: Repeat steps 1-3 with fresh reagents.

-

Monitoring: Standard Kaiser test may be faint due to steric bulk of the previous residue. Use Chloranil Test or micro-cleavage LC-MS to confirm.

Phase 2: N-Terminal Deprotection

Goal: Remove Fmoc group without causing side reactions.

Due to the bulk, the Fmoc group is pushed into a rigid conformation. Deprotection is generally slower.

-

Reagent: 20% Piperidine in DMF + 0.1 M HOBt.

-

Condition: 2 x 10 min at RT (or 1 x 3 min at 75°C).

-

Note: HOBt is added to suppress aspartimide formation if Asp/Asn are present in the sequence, but here it helps solvate the hindered amine.

Phase 3: Elongation (The Critical Step)

Goal: Couple the NEXT amino acid onto the hindered amine of 2,3-Dimethyl-D-valine.

This is the most difficult step. The amine is buried between the

Strategy A: High-Power Phosphonium (Recommended)

-

AA: Next Fmoc-Amino Acid (5 eq).

-

Reagent: PyAOP (5 eq) + HOAt (5 eq).

-

Base: DIPEA (10 eq).

-

Condition: 75°C for 2 x 1 hour (Microwave).

-

Capping: Acetylate unreacted amines with Ac2O/Pyridine after this step to prevent deletion sequences.

Strategy B: Acid Fluoride (For extremely difficult cases) If Strategy A fails (confirmed by LC-MS showing unreacted starting material), convert the incoming amino acid to an Acid Fluoride .

-

Synthesis: Treat Fmoc-AA-OH with TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride.

-

Coupling: React Fmoc-AA-F with the resin in DCM/DMF (1:1) with no additional activator. Acid fluorides are small and highly reactive, penetrating the steric shield better than bulky HATU/PyAOP complexes.

Troubleshooting & Quality Control

Common Failure Modes